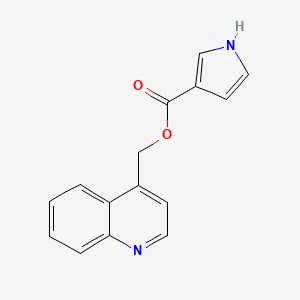

Quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate

Description

Quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate is a heterocyclic ester compound combining quinoline and pyrrole moieties. Quinoline derivatives are known for their broad pharmacological applications, including antimicrobial, anticancer, and antimalarial activities, while pyrrole-based compounds often exhibit unique electronic properties due to their aromatic π-system and nitrogen heteroatoms . This hybrid structure may synergize these characteristics, making it a candidate for drug development or materials science.

Properties

Molecular Formula |

C15H12N2O2 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C15H12N2O2/c18-15(11-5-7-16-9-11)19-10-12-6-8-17-14-4-2-1-3-13(12)14/h1-9,16H,10H2 |

InChI Key |

KARNPOWHMXVNQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)COC(=O)C3=CNC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate typically involves the condensation of quinoline derivatives with pyrrole carboxylates. One common method involves the reaction of quinoline-4-carboxaldehyde with pyrrole-3-carboxylic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-4-ylmethyl 1H-pyrrole-3-carboxylic acid, while reduction may produce quinolin-4-ylmethyl 1H-pyrrole-3-methanol .

Scientific Research Applications

Pharmacological Applications

Quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound possess antimicrobial properties against various bacteria and fungi. For instance, derivatives of pyrrole-3-carboxylate have demonstrated efficacy against resistant strains of pathogens, suggesting potential applications in developing new antimicrobial agents .

- Anti-cancer Properties : Research indicates that pyrrole-containing compounds can exhibit cytotoxic effects on cancer cells. This compound's structural characteristics may enhance its ability to interact with cellular targets involved in cancer progression, thereby offering a basis for further exploration in oncology .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Multi-component Reactions : Recent advancements have highlighted efficient synthetic routes involving sequential multi-component reactions that yield diverse pyrrole derivatives. These methods allow for the introduction of various substituents, potentially enhancing biological activity .

- Modification for Enhanced Activity : The compound can be modified to create derivatives with improved pharmacological properties. For example, altering the functional groups on the isoquinoline or pyrrole moieties can lead to compounds with better binding affinities to biological targets .

Mechanistic Studies

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent:

- Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to various biological targets, including enzymes and receptors involved in disease processes. Such studies are essential for determining its viability as a drug candidate .

Comparative Analysis of Related Compounds

To contextualize the potential of this compound, it is useful to compare it with other compounds containing similar structural features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Isoquinoline | Contains an isoquinoline core | Known for psychoactive effects |

| Pyrrole | Simple five-membered ring | Found in many natural products |

| 1H-Pyrrolo[2,3-b]quinolin-1-one | Fused pyrrole and quinoline structure | Exhibits potent antitumor activity |

| Isoquinolin Derivatives | Varying substitutions on isoquinoline | Diverse biological activities based on substituents |

This compound stands out due to its dual functionality from both isoquinoline and pyrrole structures, potentially offering enhanced biological activity compared to simpler analogs .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

- Antimicrobial Efficacy Study : A study evaluated several pyrrole derivatives' effectiveness against common bacterial strains. The findings indicated that certain derivatives showed significant inhibition zones, suggesting their potential as new antimicrobial agents .

- Cytotoxicity Assessment : Research involving the evaluation of cytotoxic effects on cancer cell lines demonstrated that specific modifications to the pyrrole structure could enhance cytotoxicity, paving the way for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of Quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance, it could inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electronic Properties and Reactivity

Key Metrics :

- Electrophilicity Index (ω): Reflects the tendency to accept electrons. Quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate likely has moderate electrophilicity due to the electron-withdrawing ester group and electron-donating pyrrole nitrogen.

- Fukui Function (f⁻): Predicts nucleophilic attack sites. Computational studies on similar quinoline-pyrrole hybrids suggest reactivity at the pyrrole C-2 and quinoline C-3 positions .

Table 1: Comparative Electronic Properties (Hypothetical DFT Data)

| Compound | Electrophilicity Index (ω) | Global Hardness (η) | Fukui Function (f⁻) |

|---|---|---|---|

| This compound | ~3.5 eV | ~4.2 eV | C-2 (pyrrole) |

| Methyl quinoline-2-carboxylate | ~3.1 eV | ~4.8 eV | C-3 (quinoline) |

| Ethyl 1H-pyrrole-2-carboxylate | ~2.9 eV | ~3.9 eV | C-5 (pyrrole) |

Analysis: The target compound exhibits higher electrophilicity than ethyl pyrrole carboxylates, attributed to the quinoline moiety’s electron-deficient nature. Its global hardness (η), a measure of resistance to electron transfer, aligns with aromatic heterocycles but is lower than methyl quinoline derivatives, suggesting greater polarizability .

Physicochemical Behavior

Partition Coefficients (log P): this compound is expected to have a log P value between 2.5 and 3.5, comparable to polycyclic aromatic hydrocarbons (PAHs) like pyrene (log P = 5.18) but lower due to its polar ester group.

Solubility and Stability: Unlike simpler PAHs, the ester linkage in the target compound may enhance hydrolytic instability under acidic or alkaline conditions. This contrasts with methyl quinoline carboxylates, which show greater stability due to reduced steric hindrance.

Biological Activity

Quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Synthesis

This compound features a quinoline ring fused with a pyrrole moiety, which is known for its diverse biological properties. The synthesis of this compound can be achieved through various methods, including the use of coupling reactions that facilitate the formation of the pyrrole and quinoline frameworks.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Anticancer Activity :

- Studies have shown that compounds containing pyrrole and quinoline structures exhibit significant anticancer properties. For instance, derivatives of quinoline have been reported to induce apoptosis in cancer cells through mechanisms involving inhibition of specific kinases and modulation of apoptotic pathways .

- A recent investigation into similar compounds demonstrated their efficacy in suppressing the proliferative potential of various cancer cell lines, including colon and breast cancer cells, suggesting that this compound may share these properties .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticancer Mechanisms :

- Antimicrobial Efficacy :

- In Vivo Studies :

Q & A

Q. What are the common synthetic routes for preparing Quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate?

The synthesis typically involves coupling reactions between activated quinoline derivatives and pyrrole carboxylates. For example, quinolin-4-ylmethyl groups can be introduced via nucleophilic substitution or esterification using intermediates like quinolinecarbonyl chlorides (e.g., 8-isoquinolinecarbonyl chloride). Key steps include protecting group strategies, solvent selection (e.g., DMF or dichloromethane), and purification via column chromatography or recrystallization. Yield optimization often requires careful control of stoichiometry, temperature, and catalytic conditions (e.g., EDCI·HCl for amide coupling) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Essential techniques include:

- NMR spectroscopy : and NMR identify substituent positions and confirm regioselectivity (e.g., pyrrole C-3 carboxylate signals at δ ~164 ppm) .

- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns (e.g., [M+H] peaks) .

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal structures, particularly for confirming stereochemistry and hydrogen-bonding networks .

Q. What safety precautions are required when handling this compound?

Based on EU-GHS/CLP classifications:

- Hazards : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure).

- Protocols : Use fume hoods, PPE (gloves, lab coats), and emergency measures (e.g., rinse skin/eyes with water for 15 minutes if exposed). Safety data sheets (SDS) from suppliers like Key Organics Limited provide detailed handling instructions .

Advanced Research Questions

Q. How can researchers address low yields in multi-step syntheses of quinoline-pyrrole hybrids?

Low yields often arise from side reactions (e.g., hydrolysis of ester groups or competing coupling sites). Strategies include:

- Optimizing reaction conditions : Lower temperatures for sensitive intermediates, anhydrous solvents, and inert atmospheres (N/Ar).

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts to enhance regioselectivity .

- Intermediate characterization : Monitor reactions via TLC or HPLC to isolate bottlenecks. For example, achieved 45–57% yields by optimizing coupling steps and purification .

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

Discrepancies may arise from dynamic effects (e.g., tautomerism) or solvent interactions. Methodological solutions:

- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms through-space interactions.

- Computational modeling : Density Functional Theory (DFT) calculates electronic environments (e.g., Fukui functions for reactive sites) to validate experimental data .

- Variable-temperature NMR : Identifies conformational flexibility in pyrrole or quinoline moieties .

Q. What mechanistic insights explain the biological activity of quinoline-pyrrole derivatives?

Structural features like the quinoline ring (intercalation with DNA/proteins) and pyrrole carboxylate (hydrogen-bonding motifs) are critical. For example:

- Anti-inflammatory/antimicrobial activity : Electron-withdrawing groups (e.g., trifluoromethyl) enhance membrane permeability and target binding. links methoxy substituents to increased antibacterial potency .

- Kinase inhibition : Molecular docking studies (e.g., VEGFR2 inhibition in ) reveal interactions between the pyrrole carboxylate and ATP-binding pockets. Steric effects from quinoline substituents modulate selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.